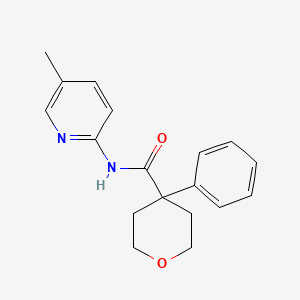
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for metal ions. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
实验室实验的优点和局限性
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has shown promising results in various studies, indicating its potential as a valuable research tool. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for cancer and other diseases. Another potential direction is to explore the use of this compound as a fluorescent probe for metal ions in living systems. This could lead to the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to explore the potential of this compound as a photosensitizer for photodynamic therapy.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research. Its potential applications include anticancer, antifungal, and antibacterial treatments, as well as its use as a fluorescent probe and photosensitizer. While there are limitations to using this compound in lab experiments, further research could lead to the development of new treatments and diagnostic tools for a variety of diseases.
合成方法
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can be synthesized by a multi-step reaction process involving the condensation of 5-methyl-2-nitropyridine with 4-phenyl-2-oxazoline, followed by reduction and acylation. The final product is obtained after purification through column chromatography.
科学研究应用
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to have potential as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-8-16(19-13-14)20-17(21)18(9-11-22-12-10-18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUUBOPQZEAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)

![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)



![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)